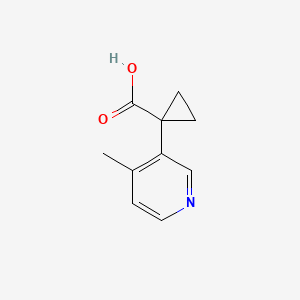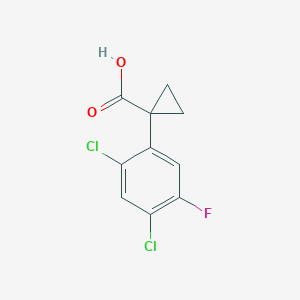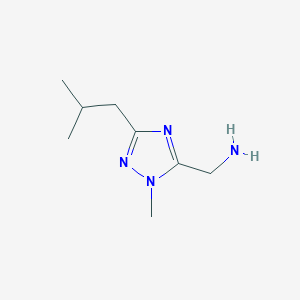
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C8H16N4 and a molecular weight of 168.24 g/mol . It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with a triazole precursor, followed by methylation and subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with applications in pharmaceuticals.
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid:
Uniqueness
(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its isobutyl and methanamine groups provide distinct properties that differentiate it from other triazole derivatives .
Propiedades
Fórmula molecular |
C8H16N4 |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7-10-8(5-9)12(3)11-7/h6H,4-5,9H2,1-3H3 |
Clave InChI |
JFCSWLIQUJUANC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN(C(=N1)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)

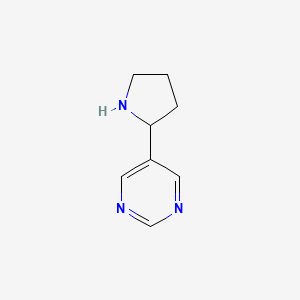
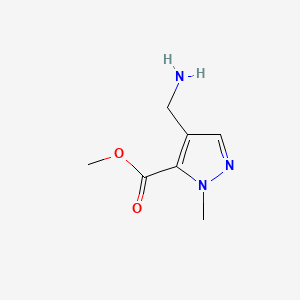

![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)

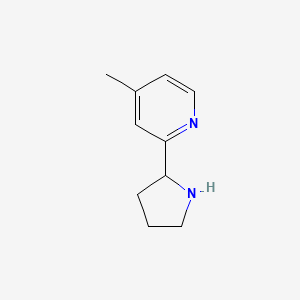

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
